4-Cyclopropoxy-N,N-dimethylaniline
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Overview
Description
4-Cyclopropoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group attached to the para position of the aniline ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with cyclopropyl bromide in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can facilitate the alkylation and methylation steps. Additionally, optimizing reaction parameters like temperature, pressure, and reactant concentrations can further improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Corresponding amine
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom.
4-Methoxyaniline: Features a methoxy group at the para position of the aniline ring.
4-Ethoxyaniline: Contains an ethoxy group at the para position of the aniline ring.
Uniqueness
4-Cyclopropoxy-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-12(2)9-3-5-10(6-4-9)13-11-7-8-11/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
VRROZAIEIGOJCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
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